molecular formula C8H12N4O2S B2555574 [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid CAS No. 531536-55-7

[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid

Cat. No. B2555574
CAS RN: 531536-55-7
M. Wt: 228.27
InChI Key: QPWCCVDBCKPKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid” is a biochemical compound with the molecular formula C8H12N4O2S and a molecular weight of 228.27 . It is used for research purposes .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety through a sulfur atom .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

“this compound” is predicted to have a melting point of 157.91°C and a boiling point of approximately 457.9°C at 760 mmHg . Its density is predicted to be approximately 1.6 g/cm3, and it has a refractive index of n20D 1.76 .

Scientific Research Applications

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry :Tetrazoles, including compounds similar to [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid, are noted for their wide range of biological activities, such as antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory properties. These activities stem from the tetrazole ring acting as a bioisostere for the carboxylic acid group, which can enhance the lipophilicity, bioavailability, and reduce side effects of pharmaceuticals. The diverse biological and pharmaceutical applications of tetrazoles underline their importance as pharmacophores in drug development, suggesting potential research avenues for compounds with tetrazole groups (Patowary, Deka, & Bharali, 2021).

Acetic Acid in Scientific Research :Acetic acid, a component suggested by the acetic acid functionality in this compound, plays a significant role in various biological and industrial processes. It's involved in the regulation of cell death in yeasts, indicating its potential for research in cellular biology and biotechnology. High levels of acetic acid are associated with fermentation processes and its study offers insights into yeast cell biology and potential targets for biotechnological applications (Chaves et al., 2021).

properties

IUPAC Name

2-(1-cyclopentyltetrazol-5-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c13-7(14)5-15-8-9-10-11-12(8)6-3-1-2-4-6/h6H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWCCVDBCKPKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NN=N2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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